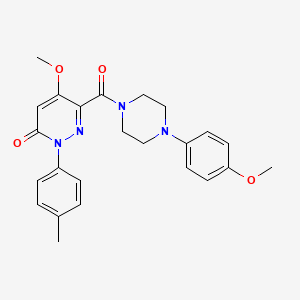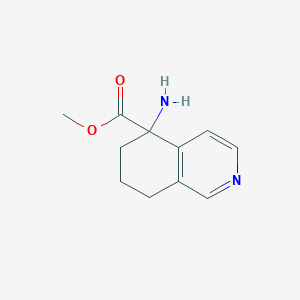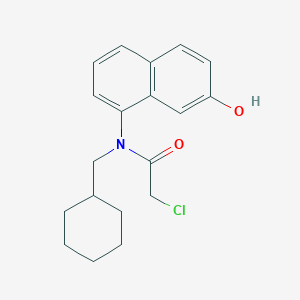
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide, also known as CCMA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMA is a member of the acetamide family, which is a class of organic compounds that contain a carbonyl group attached to an amine group. In
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the antioxidant response and protection against oxidative stress.
Biochemical and physiological effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against oxidative stress, and reduction of inflammation. This compound has also been shown to have a neuroprotective effect by protecting neurons from oxidative stress and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit cancer cell growth and reduce inflammation. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide research, including the exploration of its therapeutic potential in other diseases, the development of more efficient synthesis methods, and the investigation of its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Méthodes De Synthèse
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-chloroacetamide with cyclohexylmethylamine and 7-hydroxy-1-naphthaldehyde. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and reduce inflammation. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-12-19(23)21(13-14-5-2-1-3-6-14)18-8-4-7-15-9-10-16(22)11-17(15)18/h4,7-11,14,22H,1-3,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORGFCIHKJQBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC3=C2C=C(C=C3)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)
![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)
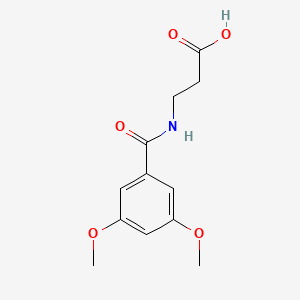

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2768860.png)
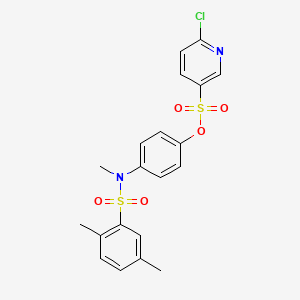
![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)

![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)
![methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate](/img/structure/B2768867.png)
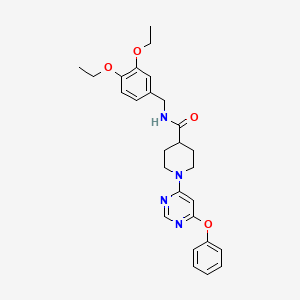
![[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine](/img/structure/B2768872.png)
